![molecular formula C27H27BrN2O8S2 B13861371 N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is a compound that is structurally related to vortioxetine, an antidepressant medication. Vortioxetine is known for its multimodal mechanism of action, primarily targeting the serotonin system. The compound N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is a deuterated form, which means it contains deuterium atoms, a stable isotope of hydrogen. This modification can be useful in various scientific studies, including pharmacokinetic and metabolic research.
Méthodes De Préparation
The synthesis of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 involves several steps. One of the methods includes the reaction of 2,4-dimethylthiophenol with 2-bromoiodobenzene in the presence of a palladium catalyst and a phosphine ligand. This reaction forms a 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene intermediate. The intermediate is then further reacted to form the final compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity.
Analyse Des Réactions Chimiques
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 has several scientific research applications:
Chemistry: It is used in studies involving the synthesis and reactivity of deuterated compounds.
Biology: The compound can be used in metabolic studies to track the fate of vortioxetine in biological systems.
Medicine: Research involving the pharmacokinetics and pharmacodynamics of vortioxetine can benefit from using the deuterated form to understand its behavior in the body.
Industry: The compound can be used in the development of new pharmaceuticals and in the study of drug interactions and stability.
Mécanisme D'action
The mechanism of action of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is similar to that of vortioxetine. Vortioxetine acts as a serotonin modulator and stimulator (SMS), affecting multiple serotonin receptors and inhibiting the reuptake of serotonin. It acts as a serotonin reuptake inhibitor (SRI) and has partial agonist activity at the 5-HT1B receptor, agonist activity at the 5-HT1A receptor, and antagonist activity at the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multimodal action helps in the treatment of major depressive disorder by modulating serotonin levels and receptor activity.
Comparaison Avec Des Composés Similaires
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 can be compared with other similar compounds, such as:
Vortioxetine: The non-deuterated form, which has similar pharmacological properties but may differ in metabolic stability and pharmacokinetics.
Other Serotonin Modulators: Compounds like vilazodone and trazodone, which also target serotonin receptors but have different receptor profiles and mechanisms of action.
The uniqueness of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 lies in its deuterated nature, which can provide advantages in scientific research, such as improved metabolic stability and the ability to trace the compound in biological systems.
Propriétés
Formule moléculaire |
C27H27BrN2O8S2 |
|---|---|
Poids moléculaire |
651.5 g/mol |
Nom IUPAC |
[1-[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)anilino]-3-methylsulfonylsulfanyl-1-oxopropan-2-yl]-trimethylazanium;bromide |
InChI |
InChI=1S/C27H26N2O8S2.BrH/c1-29(2,3)22(14-38-39(4,35)36)26(32)28-15-5-8-18(21(11-15)27(33)34)25-19-9-6-16(30)12-23(19)37-24-13-17(31)7-10-20(24)25;/h5-13,22H,14H2,1-4H3,(H2-,28,30,31,32,33,34);1H |
Clé InChI |
MTSPFCJAYFFAKP-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




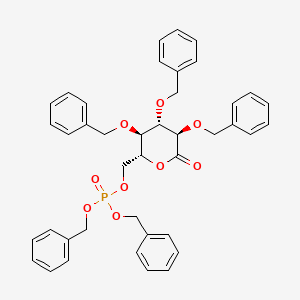
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
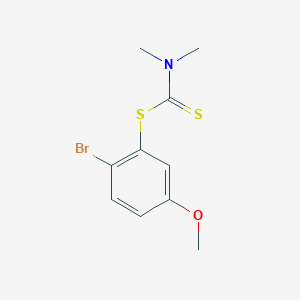
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
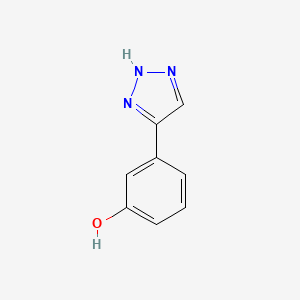
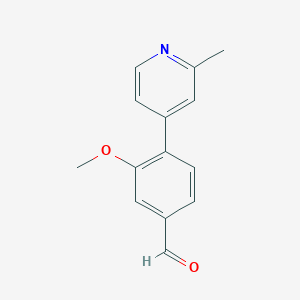
![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
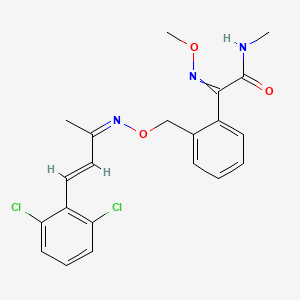
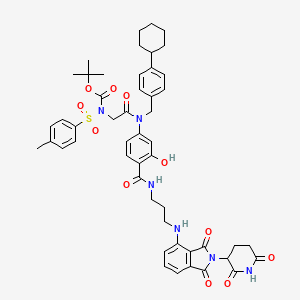
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
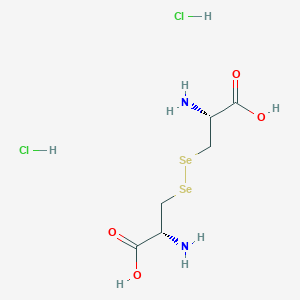
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
